N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide is an organic compound that features a furan ring, a hydroxyphenyl group, and a phenoxyacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide typically involves the following steps:
Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent.
Attachment of the hydroxyphenyl group: This step may involve a nucleophilic substitution reaction where a hydroxyphenyl derivative reacts with an appropriate electrophile.
Formation of the phenoxyacetamide moiety: This can be synthesized by reacting phenoxyacetic acid with an amine derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the amide moiety.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide depends on its specific interactions with molecular targets. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-acetamide: Lacks the phenoxy group.
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenylacetamide: Contains a phenyl group instead of a phenoxy group.
Uniqueness
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide is unique due to the presence of both the furan ring and the phenoxyacetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-16-10-8-15(9-11-16)20(13-18-7-4-12-23-18)19(22)14-24-17-5-2-1-3-6-17/h1-12,21H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKSYUMPHISMKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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